molecular formula C17H23N5O2 B594871 (S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt CAS No. 1217481-78-1

(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt

Cat. No. B594871
M. Wt: 329.404
InChI Key: CONRNQTWYKMOCC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt” is a chemical compound with the empirical formula C11H10N4O2 · C6H13N . It is also known as L-Azidotryptophan cyclohexylammonium salt or N3-Trp-OH CHA salt .


Molecular Structure Analysis

The linear formula of this compound is C11H10N4O2 · C6H13N . The InChI string is 1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m0./s1 .


Chemical Reactions Analysis

As mentioned earlier, this compound is suitable for click chemistry and solution phase peptide synthesis . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of products, which are often free of side-products .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It is soluble in some organic solvents, such as ethanol and dichloromethane . The optical activity is [α]/D -45.0±2.0°, c = 1 in methanol .

Scientific Research Applications

Synthesis and Chemical Reactivity

The research into (S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt intersects with the broader study of azides and their role in the synthesis of complex molecules. For instance, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a cornerstone reaction, yielding 1H-[1,2,3]-triazoles. This process, known for its regiospecificity, efficiency, and compatibility with solid-phase peptide synthesis, has facilitated the development of diversely substituted triazoles in peptide backbones or side chains, enhancing our understanding and utility of azides in chemical synthesis (Tornøe, Christensen, & Meldal, 2002). Furthermore, the synthesis of indole-3-propionic acid mimics via copper-catalyzed cycloaddition highlights the method's versatility in producing compounds with potential biological relevance, expanding the synthetic toolbox for researchers (Petrini & Shaikh, 2009).

Biological Activity and Therapeutic Potential

Research has also delved into the biological activity of cyclohexylammonium salts derived from related structures, demonstrating significant antiaggregatory activity in vitro. These compounds have shown potential as inhibitors of platelet aggregation, surpassing known agents like pentoxifylline. This suggests a promising therapeutic avenue for conditions associated with abnormal platelet aggregation and thrombosis (Kamilov et al., 2013). The structural and functional insights gained from these studies provide a foundation for the development of novel antiplatelet and antithrombotic therapies, emphasizing the importance of (S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt and its derivatives in medical research.

Material Science and Engineering

In the realm of material science, the exploration of azide-alkyne cycloaddition reactions extends to the fabrication of novel polymeric materials. For example, hydrogels synthesized through the copper-assisted azide-alkyne cycloaddition of polyaspartamide derivatives have been investigated for their biocompatibility, swelling properties, and potential applications in drug delivery and tissue engineering. These materials, characterized by their physical robustness and pH-sensitive behavior, represent a significant advance in the development of smart materials for biomedical applications (Huynh et al., 2013).

properties

IUPAC Name

(2S)-2-azido-3-(1H-indol-3-yl)propanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONRNQTWYKMOCC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735011
Record name (2S)-2-Azido-3-(1H-indol-3-yl)propanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt

CAS RN

1217481-78-1
Record name (2S)-2-Azido-3-(1H-indol-3-yl)propanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217481-78-1
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